N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
The compound N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide falls within the category of fused heterocyclic 1,2,4-triazoles. These compounds have garnered interest due to their diverse biological properties. Recent research has focused on developing novel compounds in this category and assessing their biological effects (Karpina et al., 2019).
Antioxidant Abilities
Compounds related to this compound have been synthesized and evaluated for their antioxidant abilities. Notably, certain derivatives have shown significant antioxidant capacity, surpassing common antioxidants like ascorbic acid (Shakir et al., 2017).
Modification for Anticancer Properties
Modifications of related compounds have been explored to enhance their anticancer effects. For example, replacing the acetamide group in similar compounds has led to derivatives with potent antiproliferative activities against various human cancer cell lines and reduced toxicity (Wang et al., 2015).
Synthesis and Characterization
The synthesis and characterization of derivatives containing 1,2,4-triazole, as well as 1,3,4-thiadiazole rings, have been an area of interest. This research provides insights into the structural properties of these compounds, which is crucial for understanding their biological activities (El‐Sayed et al., 2008).
Structural Studies
Further structural studies of 1,2,4-triazole derivatives have been conducted to comprehend their molecular structures. This research is vital for the development of new compounds with potential biological activities (Artime et al., 2018).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-14-3-4-16(17(11-14)29-2)22-19(27)12-30-20-24-23-18-6-5-15(25-26(18)20)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTYMLBKNPWKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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